![molecular formula C5H10Cl2N4O B1373033 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride CAS No. 1221726-15-3](/img/structure/B1373033.png)
2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- IUPAC Name : 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride .
- Melting Point : 145-146°C .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride consists of a pyrazole ring attached to an acetamide group. The presence of two chloride ions (dihydrochloride) further stabilizes the compound. The trimethyl substitution on the pyrazole ring contributes to its unique properties .
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
2-Amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride derivatives have been used in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, as assessed through various in vitro methods (Chkirate et al., 2019).
Chemical Reactions and Synthesis
The compound has been involved in chemical reactions leading to the formation of novel substances. For instance, a study described the smooth reaction of a related derivative with chloroacetyl chloride, resulting in the formation of hybrid molecules bearing nicotinonitrile and pyrazole units (Dotsenko, Semenova, & Aksenov, 2020).
Molecular Conformations and Hydrogen Bonding
Investigations into the different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have been conducted. These studies explore hydrogen bonding in various dimensions and their implications in the formation of supramolecular architectures (Narayana et al., 2016).
Antitumor and Antioxidant Evaluation
The derivatives of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride have been evaluated for their antitumor and antioxidant properties. This research provides insights into the potential therapeutic applications of these compounds (Hamama et al., 2013).
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules like N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines. This demonstrates its utility in creating diverse chemical structures (Panchal & Patel, 2011).
properties
IUPAC Name |
2-amino-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c6-1-5(10)9-4-2-7-8-3-4;;/h2-3H,1,6H2,(H,7,8)(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPPWXVIZWRIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)NC(=O)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.